molecular formula C13H20O3 B14622947 4-(1-Ethoxypropyl)-1,2-dimethoxybenzene CAS No. 58045-89-9

4-(1-Ethoxypropyl)-1,2-dimethoxybenzene

Cat. No.: B14622947
CAS No.: 58045-89-9
M. Wt: 224.30 g/mol
InChI Key: CKRDEAHSWJIEBE-UHFFFAOYSA-N
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Description

4-(1-Ethoxypropyl)-1,2-dimethoxybenzene is an aromatic ether derivative characterized by a benzene ring substituted with two methoxy groups at the 1- and 2-positions and a 1-ethoxypropyl group at the 4-position. The ethoxypropyl substituent introduces steric and electronic effects that influence solubility, reactivity, and biological activity compared to simpler alkyl or aromatic substituents .

Properties

CAS No.

58045-89-9

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

4-(1-ethoxypropyl)-1,2-dimethoxybenzene

InChI

InChI=1S/C13H20O3/c1-5-11(16-6-2)10-7-8-12(14-3)13(9-10)15-4/h7-9,11H,5-6H2,1-4H3

InChI Key

CKRDEAHSWJIEBE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethoxypropyl)-1,2-dimethoxybenzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethoxypropyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, H2/Pd

    Substitution: Various electrophiles in the presence of catalysts

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

4-(1-Ethoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Ethoxypropyl)-1,2-dimethoxybenzene involves its interaction with various molecular targets. The methoxy and ethoxypropyl groups can influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities with related compounds:

Compound Name Substituents Functional Groups Key Structural Features
4-(1-Ethoxypropyl)-1,2-dimethoxybenzene 1-ethoxypropyl, 1,2-dimethoxy Ether, methoxy Branched ethoxypropyl chain
1,2-Diethoxy-4-propylbenzene (1f) 1,2-diethoxy, 4-propyl Ether Linear propyl chain, dual ethoxy
4-(2-Aminopropyl)-1,2-dimethoxybenzene 2-aminopropyl, 1,2-dimethoxy Amine, methoxy Primary amine substituent
1,2-Dimethoxy-4-allylbenzene Allyl, 1,2-dimethoxy Alkene, methoxy Allylic double bond
4-Cyclopropyl-1,2-dimethoxybenzene Cyclopropyl, 1,2-dimethoxy Cyclopropane ring, methoxy Rigid cyclopropane substituent

Key Observations :

  • The ethoxypropyl group in the target compound introduces a flexible ether-linked chain, contrasting with the rigid cyclopropyl group in 4-cyclopropyl-1,2-dimethoxybenzene .
  • 1,2-Diethoxy-4-propylbenzene shares dual ether substituents but lacks methoxy groups, favoring higher lipophilicity .

Physicochemical Properties

Data from and suggest:

  • Compounds with methoxy/ethoxy groups (e.g., 1,2-dimethoxy-4-allylbenzene ) exhibit high UV absorption and retention indices (Rf values), making them detectable via chromatography .
  • 4-Cyclopropyl-1,2-dimethoxybenzene likely has reduced solubility compared to ethoxypropyl derivatives due to its rigid substituent .

Table: Comparative Physicochemical Data

Compound UV Absorption Retention Index (Rf) Solubility Trends
This compound High (inferred) Moderate-High Moderate (ether chain)
(E)-4-(but-1-en-1-yl)-1,2-dimethoxybenzene High High Low (alkene hydrophobicity)
1,2-Diethoxy-4-propylbenzene Moderate High High (linear alkyl chain)

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